1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide
Descripción
1-(4-metoxifenil)-5-oxo-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]pirrolidina-3-carboxamida es un compuesto orgánico complejo que presenta un anillo de pirrolidina, una porción de quinazolinona y un grupo metoxifenilo
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-14(2)27-13-24-20-9-4-16(11-19(20)23(27)30)25-22(29)15-10-21(28)26(12-15)17-5-7-18(31-3)8-6-17/h4-9,11,13-15H,10,12H2,1-3H3,(H,25,29) |
Clave InChI |
YMJVLZAULUJVLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-metoxifenil)-5-oxo-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]pirrolidina-3-carboxamida normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 4-metoxibenzaldehído con una amina adecuada para formar un intermedio, que luego se cicla para formar el anillo de pirrolidina. La porción de quinazolinona se introduce a través de una ruta sintética separada, que a menudo implica la reacción de derivados del ácido antranílico con isocianatos u otros reactivos adecuados .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de principios de química verde, como reacciones sin solventes o el uso de solventes ambientalmente benignos, también puede considerarse para hacer que el proceso sea más sostenible .
Análisis De Reacciones Químicas
Hydrolysis of the Amide Bond
The central carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
Reaction Conditions :
-
Acidic: 6M HCl, reflux (110°C, 12–24 hrs)
-
Basic: 2M NaOH, 80°C, 8–12 hrs
Products : -
3-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
6-Amino-3-(propan-2-yl)quinazolin-4(3H)-one
This reaction is critical for prodrug activation or metabolite studies .
Reduction of the Pyrrolidine-5-one
The 5-oxo group in the pyrrolidine ring can be reduced to a secondary alcohol.
Reaction Conditions :
-
Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 25°C, 6 hrs)
Product : -
1-(4-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide derivative
Reduction preserves the carboxamide and quinazolinone structures while modifying the pyrrolidine ring’s electronic properties.
Michael Addition at the Quinazolinone Moiety
The α,β-unsaturated ketone in the quinazolinone core participates in Michael additions.
Reaction Conditions :
-
Nucleophile: Thiols, amines, or stabilized enolates
-
Solvent: DMF, 25°C, 2–4 hrs
Example Reaction : -
Addition of methylamine yields 3-(propan-2-yl)-6-[(5-oxopyrrolidine-3-carboxamido)methyl]quinazolin-4(3H)-one
This reactivity is leveraged to introduce functional diversity .
Cross-Coupling Reactions
The quinazolinone’s aromatic ring supports palladium-catalyzed cross-couplings.
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrs | 6-Aryl-substituted quinazolinone derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl modifications at the quinazolinone’s 6-position |
These reactions enable structural diversification for SAR studies .
Oxidation of the Methoxy Group
The 4-methoxyphenyl group can be demethylated or oxidized to a carbonyl.
Reaction Conditions :
-
BBr₃, CH₂Cl₂, −78°C → 25°C, 4 hrs
Product : -
1-(4-Hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxamide derivative
Oxidation alters electronic effects and hydrogen-bonding capacity.
Ring-Opening of the Pyrrolidine
Under strongly acidic conditions, the pyrrolidine ring undergoes cleavage.
Reaction Conditions :
-
12M HCl, 120°C, 48 hrs
Product : -
Linear chain intermediate with a terminal amine and carboxylic acid
This reaction is useful for degradation studies or synthesizing linear analogs .
Functionalization via Aromatic Electrophilic Substitution
The methoxyphenyl group directs electrophilic substitution (e.g., nitration, halogenation).
| Reaction | Conditions | Regioselectivity | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 1-(4-Methoxy-3-nitrophenyl) derivative |
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | Ortho/para | Dibrominated methoxyphenyl analog |
These modifications enhance interactions with hydrophobic binding pockets .
Key Reaction Data Table
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under basic conditions due to hydroxide ion nucleophilicity.
-
Michael Addition : Quinazolinone’s α,β-unsaturated system acts as an electron-deficient Michael acceptor, favoring soft nucleophiles .
-
Cross-Couplings : Dependent on the electron-rich nature of the quinazolinone’s aromatic ring, facilitating oxidative addition with Pd⁰ catalysts .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide as inhibitors of polo-like kinase 1 (Plk1) , a protein implicated in various cancers. Inhibiting Plk1 has been shown to disrupt mitotic progression in cancer cells, making it a valuable target for anticancer drug development .
Case Study: Inhibition of Plk1
A study identified small-molecule inhibitors based on quinazolinone scaffolds that selectively inhibit the polo-box domain of Plk1 without affecting related kinases. These compounds demonstrated significant activity in biochemical assays and cell-based assays, suggesting their potential as therapeutic agents for Plk1-addicted cancers .
Other Pharmacological Activities
The compound's structural features also suggest potential applications beyond oncology. For instance, derivatives of similar structures have been explored for their anti-inflammatory and analgesic properties. Research indicates that modifications to the quinazolinone structure can enhance these activities, making them suitable candidates for further investigation in pain management therapies .
Table 2: Summary of Pharmacological Activities
| Application | Description |
|---|---|
| Anticancer | Inhibition of Plk1 leading to disrupted mitosis |
| Anti-inflammatory | Potential for pain relief through structural modifications |
| Analgesic | Similar derivatives show promise in pain management |
Synthesis and Development
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization with quinazolinone derivatives. This multi-step synthetic route allows for the exploration of various analogs, enhancing the understanding of structure–activity relationships (SAR) within this class of compounds.
Table 3: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrrolidine | Cyclization | Amine precursors |
| Quinazolinone Attachment | Nucleophilic substitution | Quinazolinone derivatives |
| Final Functionalization | Amide Formation | Carboxylic acid derivatives |
Mecanismo De Acción
El mecanismo de acción de 1-(4-metoxifenil)-5-oxo-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]pirrolidina-3-carboxamida involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías bioquímicas. Por ejemplo, puede inhibir ciertas enzimas involucradas en el estrés oxidativo, ejerciendo así efectos antioxidantes .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-metoxifenil)-2-propanona: Un compuesto más simple con un grupo metoxifenilo similar pero que carece de las porciones de pirrolidina y quinazolinona.
1-(4-metoxifenil)-7-oxo-6-(4-(2-oxopiperidin-1-il)fenil)-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina-3-carboxamida: Un compuesto con un marco estructural similar pero diferentes grupos funcionales.
Singularidad
1-(4-metoxifenil)-5-oxo-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]pirrolidina-3-carboxamida es única debido a su combinación de un anillo de pirrolidina, una porción de quinazolinona y un grupo metoxifenilo. Esta estructura única imparte propiedades químicas y biológicas específicas que no se encuentran en compuestos más simples o estructuralmente diferentes .
Actividad Biológica
The compound 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide, with the CAS number 1574335-12-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The chemical structure features a pyrrolidine core linked to a quinazoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the quinazoline scaffold. For instance, derivatives of quinazoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against several tumor types:
-
Cell Line Studies :
- The compound demonstrated selective cytotoxicity against colorectal adenocarcinoma (HCT 116) with an IC50 value of approximately 10 μM, indicating its potential as an anticancer agent without affecting normal fibroblasts significantly (IC50 > 25 μM) .
- Further evaluations revealed that related compounds exhibited IC50 values ranging from 24.5 to 28.6 μM across different cancer cell lines such as HeLa and MCF-7, suggesting a promising profile for further development .
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the quinazoline ring can dramatically influence potency and selectivity. For instance, introducing different aryl groups has been shown to enhance anticancer activity .
- Pyrrolidine Modifications : Modifying the pyrrolidine component can also impact biological activity, potentially leading to compounds with improved pharmacokinetic profiles .
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds:
- Study on Quinazoline Derivatives : A study reported that certain quinazoline derivatives exhibited significant antitumor activity against a panel of human cancer cell lines, including breast and prostate cancers. The findings suggested that structural modifications could lead to enhanced selectivity and reduced toxicity .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models, supporting their potential for further clinical development .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Starting materials like 4-methoxyphenyl derivatives and quinazolinone precursors undergo condensation under reflux conditions (e.g., methanol or ethanol with catalytic acetic acid) to form the pyrrolidine-3-carboxamide core .
- Functional group modification : Subsequent steps may involve introducing the propan-2-yl group via alkylation or coupling reactions. Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?
Key techniques include:
- ¹H/¹³C NMR : Identify protons on the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidone carbonyl (δ ~170–175 ppm), and quinazolinone NH (δ ~10–12 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can computational chemistry methods guide the design of novel derivatives with enhanced bioactivity?
Advanced strategies include:
- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity sites .
- Reaction path simulations : Tools like GRRM or AFIR map transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Molecular docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize synthesis of analogs with higher binding affinities .
Q. What experimental design principles resolve contradictions in biological activity data across different assays?
Contradictions often arise from assay variability. Mitigation strategies include:
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., pH, incubation time) and identify confounding factors .
- Cross-validation : Test the compound in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values in ≥3 independent replicates to assess reproducibility .
Q. How can structure-activity relationship (SAR) studies systematically explore pharmacophoric elements?
SAR frameworks should incorporate:
- Scaffold diversification : Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogens, alkyl groups) and quinazolinone rings (e.g., aryl vs. heteroaryl) .
- Functional group swaps : Replace the propan-2-yl group with cyclopropyl or tert-butyl to evaluate steric effects on target binding .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) to map critical pharmacophores .
Methodological Considerations
Q. What kinetic and mechanistic studies elucidate the compound’s reactivity in synthesis?
- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track reaction intermediates via mass spectrometry .
- Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to determine rate laws and rate-limiting steps .
Q. How can statistical experimental design optimize reaction conditions for large-scale synthesis?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
